Ensartinib

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ensartinib involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The process typically starts with the preparation of an aniline derivative, which undergoes a series of reactions including halogenation, nucleophilic substitution, and cyclization to form the final product. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but is optimized for large-scale manufacturing. This involves the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions: Ensartinib undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

Substitution: Nucleophilic and electrophilic substitution reactions are common in the synthesis and modification of this compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may have different pharmacological properties and applications.

Scientific Research Applications

Ensartinib has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying tyrosine kinase inhibitors and their interactions with various targets.

Biology: Investigated for its effects on cellular signaling pathways and its potential to inhibit cancer cell proliferation.

Medicine: Primarily used in the treatment of anaplastic lymphoma kinase-positive non-small cell lung cancer.

Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control and analytical testing.

Mechanism of Action

Ensartinib exerts its effects by inhibiting the activity of anaplastic lymphoma kinase, a protein kinase involved in the growth and survival of cancer cells . By binding to the active site of anaplastic lymphoma kinase, this compound prevents its phosphorylation and subsequent activation of downstream signaling pathways. This leads to the inhibition of cancer cell proliferation and induction of apoptosis. This compound also targets other kinases, including EphA2, contributing to its broad-spectrum anticancer activity .

Comparison with Similar Compounds

Alectinib: A second-generation anaplastic lymphoma kinase inhibitor with similar efficacy but different safety profiles.

Brigatinib: Another second-generation anaplastic lymphoma kinase inhibitor with distinct pharmacokinetic properties.

Lorlatinib: A third-generation anaplastic lymphoma kinase inhibitor with superior central nervous system penetration.

Uniqueness of this compound: this compound stands out due to its high efficacy, favorable safety profile, and ability to overcome resistance to first-generation anaplastic lymphoma kinase inhibitors . It also shows significant activity against central nervous system metastases, making it a valuable option for patients with advanced non-small cell lung cancer .

Biological Activity

Ensartinib (X-396) is a second-generation anaplastic lymphoma kinase (ALK) tyrosine kinase inhibitor (TKI) primarily indicated for the treatment of ALK-positive non-small cell lung cancer (NSCLC). This article delves into the biological activity of this compound, highlighting its pharmacodynamics, efficacy in clinical trials, and case studies demonstrating its therapeutic potential.

This compound selectively inhibits ALK, which is involved in the pathogenesis of various cancers, including NSCLC. The compound has shown potent inhibitory effects on both wild-type ALK and several resistant ALK variants, with in vitro IC50 values typically below 4 nM. Notably, it displays exceptional potency against mutations associated with resistance to first-line ALK inhibitors like crizotinib, such as L1196M and C1156Y .

Pharmacokinetics and Safety Profile

In a phase I/II clinical trial, this compound demonstrated favorable pharmacokinetic properties with a maximum tolerated dose (MTD) established at 225 mg per day. The drug exhibited a half-life conducive to once-daily dosing and was well-tolerated among participants. Common adverse effects included mild rash and transient liver function abnormalities, but no new safety signals were reported .

Comparative Studies

A pivotal phase III trial compared this compound with crizotinib in treatment-naïve patients with advanced ALK-positive NSCLC. The median progression-free survival (PFS) was significantly longer for this compound at 25.8 months compared to 12.7 months for crizotinib (hazard ratio [HR], 0.51; 95% confidence interval [CI], 0.35-0.72; log-rank P < .001) . This study underscored this compound's superior efficacy not only in systemic disease but also in patients with central nervous system (CNS) metastases.

Case Studies

- Case Study on Resistance : A patient with lung adenocarcinoma developed an acquired EML4-ALK fusion after treatment with osimertinib. Following this compound administration, tumor lesions showed significant reduction within one month, and the response persisted for over 14 months without recurrence . This highlights this compound's potential to overcome resistance mechanisms associated with prior therapies.

- Long-term Response : Another case reported a durable response in a patient previously treated with multiple TKIs, demonstrating alleviated tumor burden and stable serum markers after this compound treatment . These outcomes reinforce the drug's role as a viable option for patients who have exhausted other treatments.

Summary of Findings

| Parameter | This compound | Crizotinib |

|---|---|---|

| Median PFS | 25.8 months | 12.7 months |

| CNS Efficacy | Significant | Limited |

| Common Adverse Effects | Mild rash, liver abnormalities | Visual disturbances, gastrointestinal issues |

| Recommended Dose | 225 mg/day | Varies |

Properties

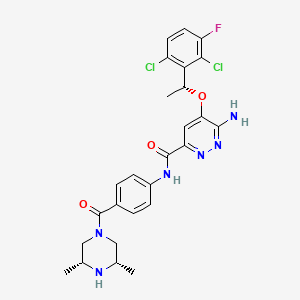

IUPAC Name |

6-amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-N-[4-[(3S,5R)-3,5-dimethylpiperazine-1-carbonyl]phenyl]pyridazine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27Cl2FN6O3/c1-13-11-35(12-14(2)31-13)26(37)16-4-6-17(7-5-16)32-25(36)20-10-21(24(30)34-33-20)38-15(3)22-18(27)8-9-19(29)23(22)28/h4-10,13-15,31H,11-12H2,1-3H3,(H2,30,34)(H,32,36)/t13-,14+,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLYMPHUVMRFTFV-QLFBSQMISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(N1)C)C(=O)C2=CC=C(C=C2)NC(=O)C3=NN=C(C(=C3)OC(C)C4=C(C=CC(=C4Cl)F)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@@H](N1)C)C(=O)C2=CC=C(C=C2)NC(=O)C3=NN=C(C(=C3)O[C@H](C)C4=C(C=CC(=C4Cl)F)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27Cl2FN6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

561.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1370651-20-9 | |

| Record name | Ensartinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1370651209 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ensartinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14860 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ENSARTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SMA5ZS5B22 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.